Benzyl glucopyranoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

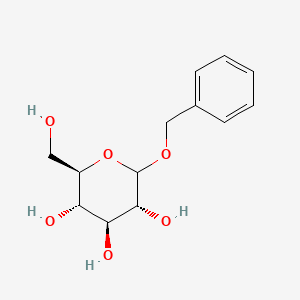

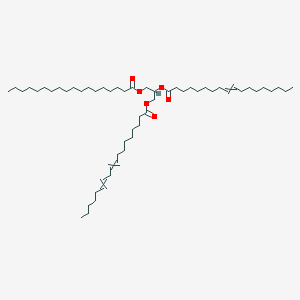

Benzyl glucopyranoside (BGP) is a sugar derivative commonly used in biochemistry and organic chemistry research. It is a synthetic compound that is composed of a benzyl group attached to a glucose moiety, and is used as a model compound for studying sugar-based compounds. Its structure and properties make it an ideal platform for studying the interactions of sugar molecules with other molecules, as well as the synthesis of new molecules. In addition to its scientific applications, BGP is also used in various industrial applications, such as food and pharmaceuticals.

Applications De Recherche Scientifique

Enzymic Preparation of Benzyl β-D-Glucopyranoside : This study highlights the preparation of Benzyl β-D-glucopyranoside using an enzyme-catalyzed direct reaction. The enzyme β-glucosidase was used in immobilized form for multiple applications (Marek et al., 1989).

Benzyl-Protection of Carbohydrates : This research investigates a selective benzyl protection of carbohydrates, developing a synthesis method for methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside, based on silyl migration under conventional benzylation conditions (Wang et al., 2008).

Isolation from Gynostemma pentaphyllum : This paper reports the isolation and characterization of benzyl-O-β-D-glucopyranoside from Gynostemma pentaphyllum, marking the first discovery of this compound in the Gynostemma genus (Ye, 2001).

Synthesis and Pharmacological Characterization : This study synthesizes glucopyranosyl-conjugated benzyl derivatives, with benzyl acting as a pharmacophore in anti-cancer compounds. One such compound showed comparable potency to 5-fluorouracil in inhibiting colorectal cancer cell proliferation (Fu et al., 2021).

Effects in Experimental Menopausal Model Rats : The paper explores the effectiveness of benzyl beta-D-glucopyranoside in relieving tension in experimental menopausal model rats. The study suggests that benzyl glucoside may contribute to tension relief caused by ether stress (Ina et al., 2004).

Antidiabetic Effect of T-1095 : This research evaluates the antidiabetic effect of T-1095, a derivative of phlorizin and an inhibitor of Na(+)-glucose cotransporters. The study highlights its potential as a therapeutic agent for abnormal glucose metabolism (Oku et al., 2000).

Synthesis of Sialyl Lex and Lex Antigens : The study discusses the synthesis of a versatile tetrasaccharide of sialyl Lex and Lex antigens, using benzyl 4-O-[2,4,6-tri-O-benzyl-3-O-(4-methoxybenzyl)-β-D-galactopyranosyl]-2,3,6-tri-O-benzyl-β-D-glucopyranoside (Chowdhury, 1996).

Glycosides from Magnolia Sirindhorniae : This study identifies a new benzyl triglycoside and phenylethanoid glycosides from Magnolia sirindhorniae leaves, contributing to our understanding of plant-derived compounds and their potential applications (Srinroch et al., 2019).

Propriétés

IUPAC Name |

(2R,3S,4S,5R)-2-(hydroxymethyl)-6-phenylmethoxyoxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O6/c14-6-9-10(15)11(16)12(17)13(19-9)18-7-8-4-2-1-3-5-8/h1-5,9-17H,6-7H2/t9-,10-,11+,12-,13?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKHCBYYBLTXYEV-HENWMNBSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2C(C(C(C(O2)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl glucopyranoside | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

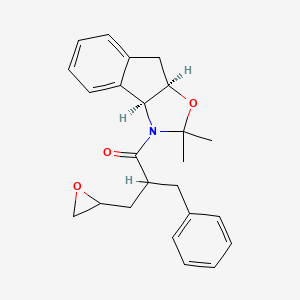

![[(2R,4Ar,6S,7R,8S,8aS)-8-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] benzoate](/img/structure/B1139922.png)

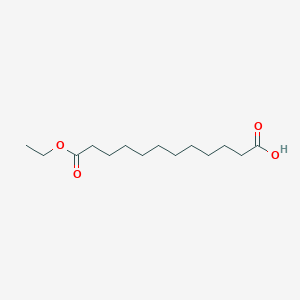

![(2S)-3-[(2R,3R,4S,5R,6R)-3,4-Diacetyloxy-6-(acetyloxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B1139932.png)

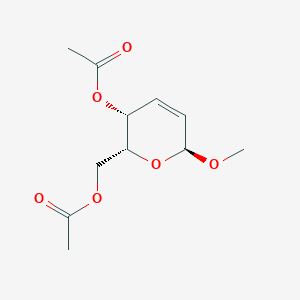

![L-Ornithine, N5-[imino(methylthio)methyl]-, hydrochloride (1:1)](/img/structure/B1139944.png)